6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine is a heterocyclic organic compound with the molecular formula C15H19N . This compound belongs to the class of phenanthridines, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of 6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine can be achieved through several routes. One common method involves the Ritter reaction, where 2-methyl-1-phenylcyclohexanol reacts with nitriles . This reaction proceeds under acidic conditions, typically using sulfuric acid or other strong acids as catalysts. The reaction yields a mixture of diastereomers, which can be separated and purified through chromatographic techniques.
Analyse Chemischer Reaktionen
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C15H19N |
---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
6,8-dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine |
InChI |
InChI=1S/C15H19N/c1-10-7-8-12-13-5-3-4-6-15(13)16-11(2)14(12)9-10/h7-9,13,15H,3-6H2,1-2H3 |
InChI-Schlüssel |
ACAWWUDSVBVCEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3CCCCC3N=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.